molecular formula C14H14ClN3O4 B11021369 N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine

N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine

Cat. No.: B11021369
M. Wt: 323.73 g/mol
InChI Key: WUPSWVQFZXPAFI-UHFFFAOYSA-N
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Description

N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine typically involves the condensation of 4-chloroindole with acetylglycylglycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal . The reaction is usually conducted at ambient temperature followed by heating to around 190°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and environmentally friendly reagents are often employed to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted indole compounds .

Scientific Research Applications

N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine is unique due to its specific structure, which combines the indole ring with an acetylglycylglycine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from other similar compounds .

Properties

Molecular Formula

C14H14ClN3O4

Molecular Weight

323.73 g/mol

IUPAC Name

2-[[2-[[2-(4-chloroindol-1-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H14ClN3O4/c15-10-2-1-3-11-9(10)4-5-18(11)8-13(20)16-6-12(19)17-7-14(21)22/h1-5H,6-8H2,(H,16,20)(H,17,19)(H,21,22)

InChI Key

WUPSWVQFZXPAFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCC(=O)NCC(=O)O)C(=C1)Cl

Origin of Product

United States

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